MK6-83

Descripción general

Descripción

Aplicaciones Científicas De Investigación

MK6-83 tiene varias aplicaciones de investigación científica:

Química: Se utiliza como un compuesto de herramienta para estudiar la función de los canales de receptor de potencial transitorio mucolipina.

Biología: Se investiga su papel en la señalización de calcio celular y la función lisosomal.

Medicina: Potencial agente terapéutico para enfermedades relacionadas con los trastornos de almacenamiento lisosomal, como la mucolipidosis tipo IV.

Industria: Utilizado en el desarrollo de nuevos agentes farmacológicos que se dirigen a los canales de calcio

Mecanismo De Acción

MK6-83 ejerce sus efectos activando los canales de receptor de potencial transitorio mucolipina 1, lo que lleva a la liberación de calcio de los lisosomas. Esta activación desencadena una cascada de eventos celulares, incluida la activación de la quinasa de proteína dependiente de calcio/calmodulina y la posterior activación del complejo de proteínas relacionado con la autofagia. El compuesto también influye en la translocación nuclear del factor de transcripción EB, que regula positivamente los genes relacionados con la autofagia .

Análisis Bioquímico

Biochemical Properties

MK6-83 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to activate TRPML1 channels, which are involved in lysosomal function. The activation of TRPML1 by this compound enhances the lysosomal exocytosis and autophagy processes, which are vital for cellular homeostasis. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes in cells expressing TRPML1 mutations .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to reduce cell viability and induce caspase-3-dependent apoptosis in certain cell lines. This compound also enhances lysosomal exocytosis, which is crucial for the degradation and recycling of cellular components .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with TRPML1 channels. By activating these channels, this compound facilitates the release of lysosomal contents into the cytoplasm, thereby promoting autophagy and lysosomal exocytosis. This activation is particularly effective in cells with TRPML1 mutations, where this compound restores the function of mutant TRPML1 isoforms. Additionally, this compound has been shown to improve zinc trafficking out of lysosomes, which is essential for maintaining cellular zinc homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods. Its long-term effects on cellular function have been studied in both in vitro and in vivo settings. In vitro studies have shown that this compound maintains its efficacy over prolonged incubation periods, while in vivo studies have demonstrated its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively activates TRPML1 channels without causing significant toxicity. At higher doses, the compound may exhibit toxic or adverse effects, including reduced cell viability and induction of apoptosis. These threshold effects highlight the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to lysosomal function and zinc homeostasis. The compound interacts with enzymes and cofactors that regulate lysosomal exocytosis and autophagy. By activating TRPML1 channels, this compound enhances the degradation and recycling of cellular components, thereby influencing metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to TRPML1 channels, which are predominantly found in lysosomes. This targeted distribution ensures that this compound exerts its effects primarily within lysosomal compartments .

Subcellular Localization

This compound is primarily localized within lysosomes, where it exerts its activity by activating TRPML1 channels. The compound’s subcellular localization is directed by targeting signals and post-translational modifications that guide it to lysosomal compartments. This specific localization is crucial for this compound’s function in promoting lysosomal exocytosis and autophagy .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

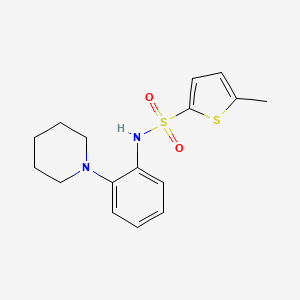

La síntesis de MK6-83 implica la reacción del cloruro de 5-metiltiofeno-2-sulfonilo con 2-(piperidin-1-il)anilina en condiciones específicas. La reacción típicamente requiere una base como la trietilamina y se lleva a cabo en un solvente orgánico como el diclorometano. El producto luego se purifica utilizando técnicas estándar como la recristalización o la cromatografía .

Métodos de Producción Industrial

Los métodos de producción industrial para this compound no están ampliamente documentados, pero probablemente siguen rutas sintéticas similares a las utilizadas en entornos de laboratorio, con optimizaciones para escala, rendimiento y pureza. El uso de reactores automatizados y sistemas de flujo continuo se puede emplear para mejorar la eficiencia y la consistencia .

Análisis De Reacciones Químicas

Tipos de Reacciones

MK6-83 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar sulfóxidos o sulfonas.

Reducción: Las reacciones de reducción pueden convertir el grupo sulfonamida en una amina.

Sustitución: El anillo aromático en this compound puede sufrir reacciones de sustitución electrófila.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el ácido m-cloroperbenzoico.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.

Principales Productos

Oxidación: Sulfóxidos y sulfonas.

Reducción: Aminas.

Sustitución: Varios derivados sustituidos dependiendo del electrófilo utilizado.

Comparación Con Compuestos Similares

Compuestos Similares

ML-SA1: Otro activador de los canales de receptor de potencial transitorio mucolipina con diferente selectividad y potencia.

ML-SI3: Un inhibidor selectivo de los canales de receptor de potencial transitorio mucolipina.

SN-2: Un compuesto con propiedades de apertura de canal similares pero diferente estructura química

Unicidad

MK6-83 es único en su selectividad moderada para el receptor de potencial transitorio mucolipina 1 sobre el receptor de potencial transitorio mucolipina 2 y el receptor de potencial transitorio mucolipina 3, lo que lo convierte en una herramienta valiosa para estudiar las funciones específicas de estos canales. Su capacidad para restaurar la función del canal en las células de pacientes con mucolipidosis tipo IV destaca aún más sus posibles aplicaciones terapéuticas .

Propiedades

IUPAC Name |

5-methyl-N-(2-piperidin-1-ylphenyl)thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S2/c1-13-9-10-16(21-13)22(19,20)17-14-7-3-4-8-15(14)18-11-5-2-6-12-18/h3-4,7-10,17H,2,5-6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRGYSXZCDAWOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NC2=CC=CC=C2N3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501336629 | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1062271-24-2 | |

| Record name | MK6-83 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062271242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MK6-83 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501336629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MK6-83 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9JUR6NT4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.